

2-Amino-3-phenylpropanamide: A Versatile Chiral Building Block in Modern Synthesis

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Compound of Interest

Compound Name: 2-Amino-3-phenylpropanamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-phenylpropanamide, the amide derivative of the essential amino acid phenylalanine, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its inherent chirality, stemming from the stereocenter at the α -carbon, coupled with the presence of reactive amino and amide functionalities, makes it an attractive starting material for the stereocontrolled synthesis of a diverse array of complex molecules. This technical guide explores the utility of **2-amino-3-phenylpropanamide** in the construction of key structural motifs, including peptides, β -amino acids, and heterocyclic scaffolds, which are of significant interest in pharmaceutical and materials science. This document will detail synthetic applications, provide experimental protocols for key transformations, and present quantitative data to highlight the efficiency and selectivity of these methods.

Core Properties and Availability

2-Amino-3-phenylpropanamide is commercially available in both its (S)- and (R)- enantiomeric forms, often referred to as L-phenylalaninamide and D-phenylalaninamide, respectively. The presence of the primary amine and the amide group provides two distinct points for chemical modification, allowing for its incorporation into larger molecules or its use as a transient chiral auxiliary to direct the stereochemical outcome of a reaction.

Property	Value
Molecular Formula	C ₉ H ₁₂ N ₂ O
Molecular Weight	164.21 g/mol
Appearance	White to off-white crystalline powder
Chirality	Available as (S) and (R) enantiomers

Applications in Asymmetric Synthesis

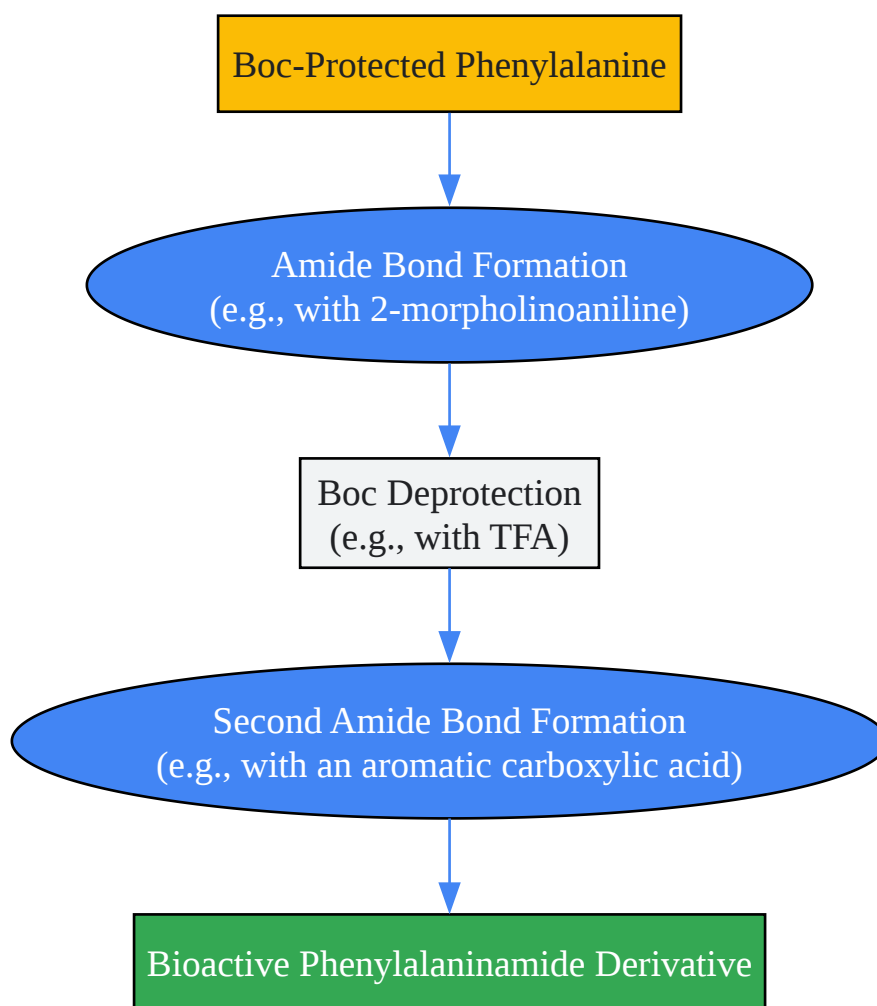
The synthetic utility of **2-amino-3-phenylpropanamide** is broad, with key applications in peptide synthesis, the formation of valuable chiral intermediates, and as a precursor for more complex chiral ligands and catalysts.

Peptide Synthesis and Derivatization

Given its structural similarity to phenylalanine, **2-amino-3-phenylpropanamide** is a natural building block for the synthesis of novel peptides and peptidomimetics.^[1] The amide functionality can influence the conformational properties and biological activity of the resulting peptides.

A significant application is in the synthesis of bioactive compounds, such as derivatives of MMV688845, a hit compound with activity against *Mycobacterium abscessus*.^[1] The synthesis of analogues starts from Boc-protected phenylalanine, highlighting a common strategy where the corresponding amino acid is the precursor to the desired amide building block. The conservation of the critical (R)- or (S)-configuration at the α -carbon throughout the synthesis is paramount.^[1]

Logical Workflow for Peptide Derivatization:



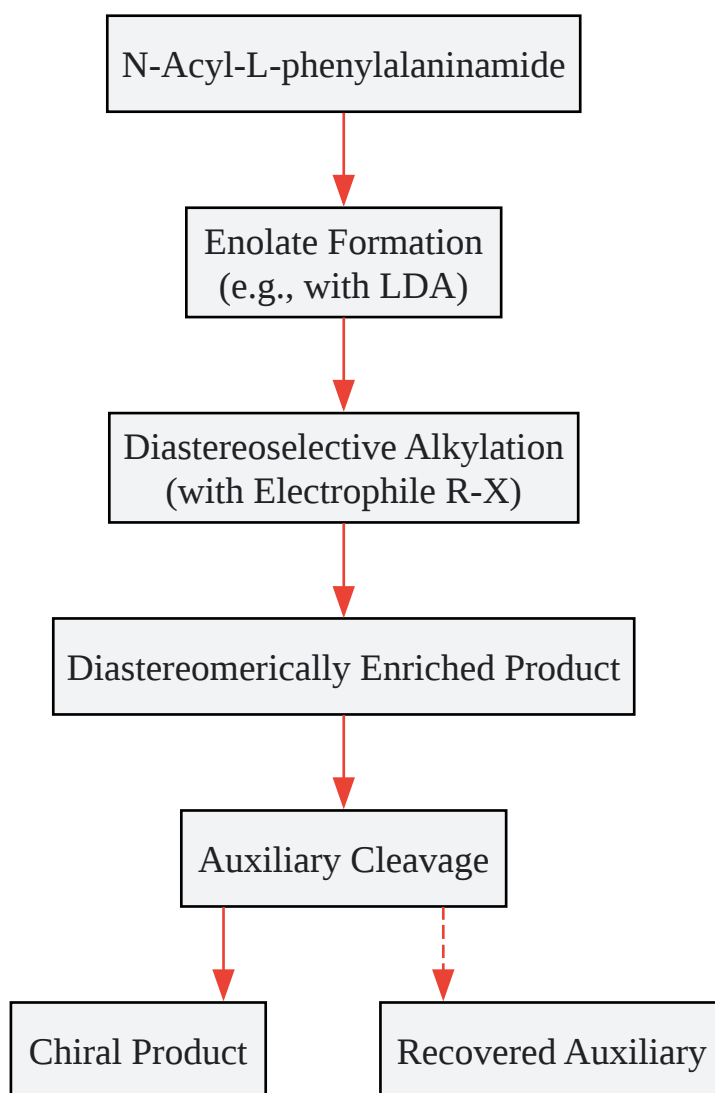
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Caption: General workflow for the synthesis of peptide analogues from Boc-protected phenylalanine.

As a Chiral Auxiliary in Diastereoselective Reactions

2-Amino-3-phenylpropanamide can be N-acylated and subsequently utilized as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. The bulky phenyl group can effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.

Illustrative Reaction Scheme:



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References

- 1. cris.biu.ac.il [cris.biu.ac.il]
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